(E/Z)-Tamoxifen

概要

説明

(E/Z)-Tamoxifen is a non-steroidal selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The compound exists in two geometric isomers, (E)-Tamoxifen and (Z)-Tamoxifen, each exhibiting distinct biological activities. (Z)-Tamoxifen acts as an estrogen receptor antagonist, effectively inhibiting the proliferative action of estrogens in breast tissue, while (E)-Tamoxifen functions as an estrogen agonist .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-Tamoxifen typically involves the McMurry coupling reaction, which is a key step in the preparation of these analogs. The reaction conditions often include the use of titanium chloride and zinc as reducing agents . Another method involves the stereo-defined synthesis from (E)-1-bromo-2-iodoalkenes, where the vinylic iodine is transformed into a phenyl group using CuTC and PhSnBu3 reagents, followed by a Suzuki reaction to afford the tetrasubstituted olefin .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process involves the direct carbolithiation of diphenylacetylenes and their cross-coupling with alkenyllithium reagents, employing highly active palladium nanoparticle-based catalysts. This method ensures high (Z/E) selectivity and excellent atom economy .

化学反応の分析

Types of Reactions: (E/Z)-Tamoxifen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can modify the double bonds in the structure.

Substitution: Substitution reactions, such as the Suzuki reaction, are used in its synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Palladium catalysts and organolithium reagents are frequently employed.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which are evaluated for their biological activities .

科学的研究の応用

Synthesis and Chemical Properties

Recent studies have optimized the synthesis of (E/Z)-Tamoxifen, focusing on atom-efficient methodologies that enhance yields and selectivity. For instance, a novel cross-coupling methodology has been developed that allows for the efficient synthesis of (Z)-Tamoxifen with high selectivity ratios (up to 10:1) and good yields (65%) using palladium catalysts . The synthesis process is characterized by high atom economy and minimal toxic waste, making it an attractive approach for pharmaceutical production.

Breast Cancer Treatment

Tamoxifen is primarily used for:

- Adjuvant Therapy : It significantly reduces recurrence rates in ER+ breast cancer patients by approximately 40%-50% when administered post-surgery .

- Neoadjuvant Therapy : In some cases, tamoxifen is used before surgery to shrink tumors.

- Prevention : Studies have shown that tamoxifen can reduce the incidence of breast cancer in high-risk populations by about 38% .

Combination Therapies

Research has demonstrated that combining tamoxifen with natural products can enhance its anti-cancer effects. For example, certain compounds have shown synergistic effects when used alongside tamoxifen, improving overall therapeutic outcomes . However, caution is warranted as some supplements may interfere with tamoxifen's efficacy.

Case Studies and Clinical Trials

Several pivotal clinical trials have established tamoxifen's efficacy:

- ATLAS Trial : This trial demonstrated that extending tamoxifen treatment from 5 to 10 years significantly reduces breast cancer recurrence and mortality rates .

- SOFT and TEXT Trials : These studies compared aromatase inhibitors with tamoxifen in premenopausal women, revealing lower recurrence rates with aromatase inhibitors but highlighting tamoxifen's continued relevance .

Side Effects and Considerations

While tamoxifen is effective, it is associated with several side effects:

作用機序

(E/Z)-Tamoxifen exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), preventing estrogen from activating these receptors. This binding induces a conformational change in the receptor, altering the expression of estrogen-dependent genes and inhibiting cell proliferation. Additionally, (Z)-Tamoxifen can bind to DNA after metabolic activation, contributing to its anti-cancer effects .

類似化合物との比較

Raloxifene: Another SERM used in the prevention of osteoporosis and breast cancer.

Toremifene: A structural analog of tamoxifen with similar anti-estrogenic properties.

Clomiphene: Used in the treatment of infertility, it shares a similar mechanism of action.

Uniqueness of (E/Z)-Tamoxifen: this compound is unique due to its dual isomeric forms, each with distinct biological activities. The (Z)-isomer’s ability to act as an estrogen receptor antagonist makes it particularly effective in breast cancer treatment, while the (E)-isomer’s estrogenic activity provides a contrasting mechanism .

生物活性

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. Its biological activity is primarily attributed to its ability to bind to estrogen receptors (ERs), leading to both anti-estrogenic and estrogen-like effects depending on the tissue context. This article delves into the biological activity of both the (E) and (Z) isomers of Tamoxifen, focusing on their metabolism, pharmacokinetics, and clinical implications.

Overview of Tamoxifen Isomers

Tamoxifen exists in two geometric isomers:

- (E)-Tamoxifen : The trans isomer, which is more commonly used in clinical settings.

- (Z)-Tamoxifen : The cis isomer, which has distinct pharmacological properties.

The differences in biological activity between these isomers can significantly influence their therapeutic efficacy and side effect profiles.

Metabolism and Pharmacokinetics

Tamoxifen undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. Key metabolites include:

- 4-Hydroxytamoxifen : An active metabolite with anti-estrogenic properties.

- Endoxifen : Formed from 4-hydroxytamoxifen, it exhibits a higher affinity for ERs than Tamoxifen itself.

Table 1: Key Metabolites of Tamoxifen

| Metabolite | Formation Enzymes | Biological Activity |

|---|---|---|

| Tamoxifen | N/A | SERM with mixed activity |

| 4-Hydroxytamoxifen | CYP2D6, CYP3A4 | Anti-estrogenic |

| Endoxifen | CYP2D6, CYP3A4 | Strong anti-estrogenic |

| Tamoxifen Bisphenol | UGT2B7, UGT1A8 | Induces CYP enzymes |

The formation of these metabolites can lead to varied pharmacological effects, influencing both efficacy and potential drug interactions. For instance, the induction of cytochrome P450 enzymes by certain metabolites may affect the metabolism of co-administered drugs, leading to altered therapeutic outcomes .

Estrogen Receptor Binding

Both (E)- and (Z)-Tamoxifen exhibit differential binding affinities to estrogen receptors. The (E)-isomer has a higher affinity for ERα compared to the (Z)-isomer. This difference plays a crucial role in their respective biological activities:

- (E)-Tamoxifen : Primarily functions as an antagonist in breast tissue but can act as an agonist in other tissues such as the uterus.

- (Z)-Tamoxifen : Exhibits weaker anti-estrogenic activity but may have unique effects that could be leveraged therapeutically.

Clinical Implications

Clinical studies have demonstrated that Tamoxifen significantly reduces the risk of breast cancer recurrence and mortality in women with ER-positive tumors. A pooled analysis from 20 trials indicated a substantial long-term benefit from Tamoxifen treatment, showing a one-third reduction in mortality over a 15-year follow-up period .

Case Studies

-

Long-Term Efficacy Study :

A study involving 12,894 patients showed that extending Tamoxifen treatment from 5 to 10 years reduced recurrence rates from 25% to 21.4% and mortality from 15% to 12.2% . -

Pharmacokinetic Interaction Study :

Research indicated that natural products like curcumin and EGCG could enhance the bioavailability of Tamoxifen by inhibiting first-pass metabolism, thus increasing its systemic exposure and potential efficacy against breast cancer .

特性

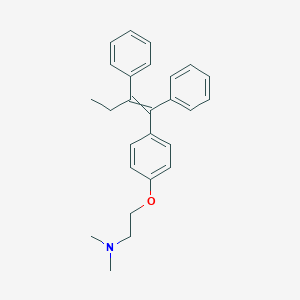

IUPAC Name |

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860081 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7728-73-6 | |

| Record name | (E,Z)-Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Traditional batch synthesis of (E/Z)-Tamoxifen involving organometallic reagents often requires strict reaction conditions, long reaction times, and can be difficult to scale up. The continuous flow method described in the paper [] utilizes a chemically resistant peristaltic pumping system, allowing for precise control and continuous delivery of highly reactive organometallic reagents like n-butyllithium and Grignard reagents. This approach offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。